Reliability Assessment & Statistical Comparison
Specifications & Pricing

Smolecule

Samotolisib Phase 2 Clinical Trial Results
Summary

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Samotolisib

CAS No.: 1386874-06-1
Cat. No.: S548537

Get Quote

Trial Aspect

Details

Trial Identifier

Study Design

Patient Population

Primary Endpoint (Objective
Response Rate)

Secondary Endpoint
(Progression-Free Survival)

Recommended Phase 2 Dose

Common Tumor Types
Treated

Common Genetic Alterations
Treated

NCT03213678 [1]
Phase I, histology-agnostic (tumor-agnostic) basket trial [1]

Patients aged 1-21 years with relapsed/refractory solid and CNS
tumors with predefined genetic alterations in the PI3K/mTOR pathway

[1]

0% - No objective tumor responses observed [1]

3-month PFS rate: 12% (95% CI: 2%-31%). No patients achieved
prolonged stable disease [1]

115 mg/m?/dose, administered orally twice daily in 28-day cycles [1]

Osteosarcoma (n=6), High-grade glioma (n=5) [1]

PTEN (n=6), PIK3CA (n=5), TSC2 (n=3) [1]
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Trial Aspect Details

Key Conclusion No clinical activity observed against tumors with PI3K/mTOR pathway
alterations in this pediatric and young adult cohort [1]

Experimental Protocol & Trial Design

For researchers comparing trial methodologies, here are the key design elements.

o Patient Selection & Molecular Profiling: Patients were assigned to this arm based on centralized
tumor molecular profiling (DNA- and RNA-based targeted sequencing) of recurrent or refractory
tumors. Eligible patients had tumors with predefined activating alterations in genes such as TSC1,
TSC2, MTOR, PIK3CA, PTEN, and PIK3R1. A critical exclusion criterion was the presence of
concurrent activating alterations in the MAPK pathway (e.g., BRAF, NRAS, KRAS), which were
considered a potential resistance mechanism [1].

e Dosing Regimen: The trial employed a rolling 6 design for dose escalation in its initial phase. The
starting dose was 80 mg/m?/dose, with one dose level escalation to 115 mg/m?/dose, which was
determined to be the recommended Phase 2 dose (RP2D). Treatment was administered orally twice
daily continuously in 28-day cycles [1].

o Efficacy Assessment: The primary endpoint was objective response rate. Secondary endpoints
included progression-free survival (PFS), safety, and toxicity assessment according to NCI CTCAE
version 5.0 [1].

Mechanism of Action and Preclinical Context

To understand the clinical results, it is helpful to consider samotolisib's target profile and preclinical data.

e Multi-Node Pathway Inhibition: Samotolisib is an ATP-competitive inhibitor that targets all Class |
PI3K isoforms, mTORC1, and mTORC2. This multi-node inhibition was hypothesized to be more
effective than single-node inhibitors (e.g., PI3Ka-only or mTORC1-only inhibitors) by preventing
feedback loops that can lead to drug resistance [1] [2].

¢ Preclinical vs. Clinical Outcome Gap: Despite this comprehensive mechanism, the phase 2 trial
concluded that activation of the PIBKImMTOR pathway alone was insufficient to predict
sensitivity to single-agent samotolisib in these genomically complex, high-grade pediatric
malignhancies [1]. Researchers noted that most patients' tumors had co-occurring mutations outside
the PI3BK/mTOR pathway, suggesting that future strategies may require combination therapies to
overcome parallel oncogenic signaling [1].
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The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and sametolisib's multi-node
inhibitory profile.

(Growth Factors) Samotolisib Inhibition

Receptor Tyrosm(i Inhibits

Kinases (RTK)

Inhibits

Click to download full resolution via product page

© 2026 Smolecule. All rights reserved. 3/5 Tech Support


https://www.smolecule.com/products/s548537?utm_src=pdf-body
https://www.smolecule.com/products/s548537?utm_src=pdf-body-img
https://www.smolecule.com/products/s548537?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Interpretation and Research Relevance

For drug development professionals, the results highlight several critical considerations:

¢ Histology-Agnostic Trials: The NCI-COG Pediatric MATCH trial successfully identified and treated
patients based on molecular alterations rather than tumor histology. However, the lack of efficacy
suggests that even with a strong biologic rationale, factors beyond a single pathway mutation
influence treatment success [1].

e Future Directions: The study authors proposed that combinatorial strategies to target parallel
oncogenic pathways and a deeper understanding of the PI3K/mTOR pathway's role in high-grade
malignancies are needed to advance therapy [1].
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References

1. Phase Il Study of Samotolisib in Children and Young Adults ... [pmc.ncbi.nim.nih.gov]
2. Gedatolisib shows superior potency and efficacy versus ... [nature.com]

To cite this document: Smolecule. [Samotolisib Phase 2 Clinical Trial Results Summary]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548537#samotolisib-

clinical-trial-results-phase-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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